3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol
Overview
Description
3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol is a complex organic compound that features a quinoxaline moiety, a thiophene ring, and a propynol group. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both quinoxaline and thiophene rings in its structure suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol typically involves multi-step organic reactions
Synthesis of Quinoxaline Derivative: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinoxaline.
Addition of Propynol Group: The final step involves the addition of the propynol group through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines, thiols, and halogenated quinoxaline derivatives.
Major Products Formed
Oxidation: Quinoxaline N-oxide derivatives.
Reduction: Alkenes or alkanes from the reduction of the alkyne group.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol involves its interaction with various molecular targets and pathways:
Kinase Inhibition: The compound may inhibit specific kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Estrogen Receptor Modulation: It may act as a modulator of estrogen receptors, influencing gene expression and cellular responses.
Antimicrobial Activity: The compound can interact with bacterial cell membranes or enzymes, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox.
Thiophene Derivatives: Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine.
Uniqueness
3-[5-[(Quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol is unique due to its combination of quinoxaline and thiophene rings, which endows it with a broad spectrum of biological activities and potential applications in various fields. Its structural complexity and multifunctional properties make it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[5-[(quinoxalin-6-ylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-7-1-2-12-8-14(21-11-12)10-19-13-3-4-15-16(9-13)18-6-5-17-15/h3-6,8-9,11,19-20H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXUWDFHKMCNEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1NCC3=CC(=CS3)C#CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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